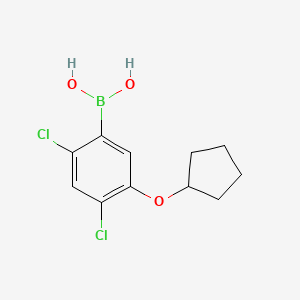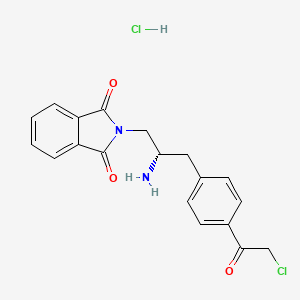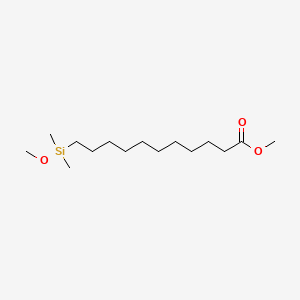
10-(カルボメトキシ)デシルジメチルメトキシシラン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(Carbomethoxy)decyldimethylmethoxysilane, also known as methyl 11-(methoxydimethylsilyl)undecanoate, is an organosilicon compound with the molecular formula C15H32O3Si and a molecular weight of 288.5 g/mol . This compound is characterized by its unique structure, which includes a carbomethoxy group, a decyl chain, and a dimethylmethoxysilane moiety.
科学的研究の応用
10-(Carbomethoxy)decyldimethylmethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of surfaces for biological assays and cell culture studies.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
生化学分析
Biochemical Properties
10-(Carbomethoxy)decyldimethylmethoxysilane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The ester group in its structure allows it to participate in esterification and hydrolysis reactions, which are catalyzed by esterases and lipases . Additionally, the methoxysilane group can form covalent bonds with hydroxyl groups on proteins and other biomolecules, facilitating cross-linking and stabilization of macromolecular structures .
Cellular Effects
The effects of 10-(Carbomethoxy)decyldimethylmethoxysilane on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of signaling molecules such as kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events . Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 10-(Carbomethoxy)decyldimethylmethoxysilane exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it can modulate gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10-(Carbomethoxy)decyldimethylmethoxysilane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 10-(Carbomethoxy)decyldimethylmethoxysilane is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of methanol and other byproducts . These degradation products can have additional effects on cellular processes, including toxicity and metabolic disturbances .
Dosage Effects in Animal Models
The effects of 10-(Carbomethoxy)decyldimethylmethoxysilane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects, such as organ damage and metabolic acidosis, have been observed at high doses . Therefore, it is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
10-(Carbomethoxy)decyldimethylmethoxysilane is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For instance, esterases and lipases can hydrolyze the ester bond, leading to the formation of methanol and other metabolites . These metabolic reactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 10-(Carbomethoxy)decyldimethylmethoxysilane within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can interact with intracellular proteins and organelles, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by its binding to extracellular matrix components and cell surface receptors .
Subcellular Localization
The subcellular localization of 10-(Carbomethoxy)decyldimethylmethoxysilane is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be directed to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its biochemical effects . The localization of the compound can also influence its interactions with other biomolecules and its overall activity within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Carbomethoxy)decyldimethylmethoxysilane typically involves the esterification of undecanoic acid with methanol in the presence of a catalyst, followed by the introduction of the methoxydimethylsilyl group. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Solvent: Common solvents include toluene or dichloromethane to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of 10-(Carbomethoxy)decyldimethylmethoxysilane involves large-scale esterification processes followed by silylation. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
10-(Carbomethoxy)decyldimethylmethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The methoxysilane group can be hydrolyzed to form silanols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acidic solutions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: Formation of silanols.
Condensation: Formation of siloxane polymers.
Substitution: Formation of substituted esters or silanes.
作用機序
The mechanism of action of 10-(Carbomethoxy)decyldimethylmethoxysilane involves the hydrolysis of the methoxysilane group to form silanols, which can then condense to form siloxane bonds. This process is crucial for its applications in surface modification and polymer formation. The molecular targets include hydroxyl groups on surfaces, which react with the silanols to form strong covalent bonds .
類似化合物との比較
Similar Compounds
Methyltrimethoxysilane: Similar in structure but with three methoxy groups instead of one.
Octyltriethoxysilane: Contains an octyl chain and three ethoxy groups.
Phenyltrimethoxysilane: Features a phenyl group and three methoxy groups.
Uniqueness
10-(Carbomethoxy)decyldimethylmethoxysilane is unique due to its combination of a long alkyl chain and a single methoxysilane group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring surface modification and adhesion .
特性
IUPAC Name |
methyl 11-[methoxy(dimethyl)silyl]undecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O3Si/c1-17-15(16)13-11-9-7-5-6-8-10-12-14-19(3,4)18-2/h5-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQMOODLXBBSRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCC[Si](C)(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
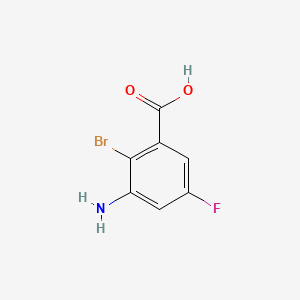
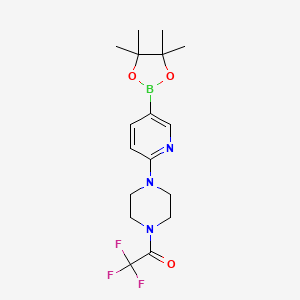
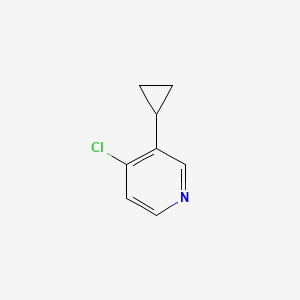
![1-Benzenesulfonyl-5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B567550.png)
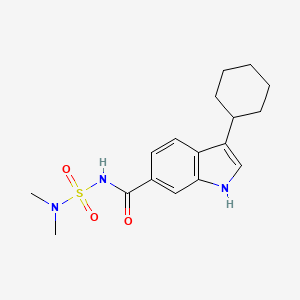
![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567552.png)
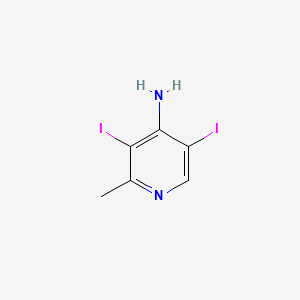
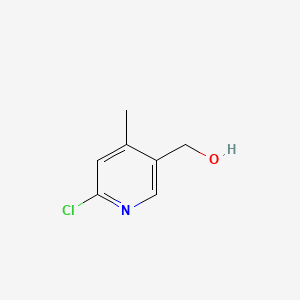
![6-Chloro-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B567555.png)
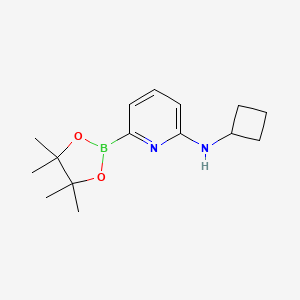
![5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole](/img/structure/B567557.png)
![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)
